1-(3-Nitrophenyl)pyrrolidine-2,5-dione

Catalog No.
S3339527
CAS No.
31036-66-5
M.F
C10H8N2O4
M. Wt
220.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Nitrophenyl)pyrrolidine-2,5-dione

CAS Number

31036-66-5

Product Name

1-(3-Nitrophenyl)pyrrolidine-2,5-dione

IUPAC Name

1-(3-nitrophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

InChI

InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2

InChI Key

PPYFJTUOESMJPP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]
  • Availability and Use as a Reference Standard

    Several commercial suppliers offer 1-(3-Nitrophenyl)pyrrolidine-2,5-dione, indicating its potential use as a research chemical. However, these sources primarily focus on its availability for purchase rather than its specific applications [, , ].

  • Structural Similarity to Known Compounds

    1-(3-Nitrophenyl)pyrrolidine-2,5-dione shares some structural similarities with other molecules with known biological activities. Further research might explore its potential as a starting material for synthesis of new compounds or investigate its interaction with biological targets [].

Limitations of Current Information:

  • The absence of scientific publications referencing 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in major scientific databases suggests a lack of in-depth research on this specific compound.

Future Research Directions:

  • Based on its structural features, future scientific research could explore the potential of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione in various fields, such as medicinal chemistry or materials science.

1-(3-Nitrophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₀H₈N₂O₄, characterized by a pyrrolidine ring substituted with a nitrophenyl group. This compound is part of the pyrrolidine-2,5-dione family, which features a five-membered cyclic structure containing two carbonyl groups. The presence of the nitrophenyl group introduces unique electronic properties that may influence its reactivity and biological activity.

Typical of pyrrolidine derivatives, including:

  • Nucleophilic Acyl Substitution: This reaction involves the substitution of the carbonyl group by nucleophiles, which can lead to the formation of new derivatives.
  • Michael Addition: The compound can participate in Michael addition reactions due to the electrophilic nature of the carbonyl groups.
  • Rearrangement Reactions: Under certain conditions, this compound can rearrange to form different structural isomers or derivatives .

Pyrrolidine-2,5-diones, including 1-(3-nitrophenyl)pyrrolidine-2,5-dione, have been studied for their biological activities. They may exhibit:

  • Anticonvulsant Properties: Compounds with similar structures have shown potential in treating seizure disorders due to their ability to modulate neurotransmitter activities .
  • Antimicrobial Activity: Some derivatives have demonstrated effectiveness against various bacterial strains, making them candidates for antibiotic development.
  • Cytotoxic Effects: Studies suggest that certain pyrrolidine derivatives can inhibit cancer cell proliferation, indicating potential use in oncology .

Several methods are available for synthesizing 1-(3-nitrophenyl)pyrrolidine-2,5-dione:

  • Nucleophilic Acyl Substitution: This method involves reacting 1,4-dicarboxylic acids or their derivatives with amines to form pyrrolidine-2,5-diones. The introduction of the nitrophenyl group can be achieved by using 3-nitroaniline as a starting material .
  • Cyclization Reactions: Compounds containing both amine and carbonyl functionalities can undergo cyclization under acidic or basic conditions to yield pyrrolidine derivatives.
  • Rearrangement Reactions: Recent studies have reported new rearrangement pathways that provide alternative routes for synthesizing substituted pyrrolidine-2,5-diones from precursors like coumarins .

1-(3-Nitrophenyl)pyrrolidine-2,5-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for anticonvulsants or antimicrobial agents.
  • Agricultural Chemicals: Its fungicidal properties could be explored for developing new agrochemicals.
  • Material Science: The compound may be useful in synthesizing polymers or other materials that require specific electronic properties due to the nitro group .

Interaction studies involving 1-(3-nitrophenyl)pyrrolidine-2,5-dione focus on its binding affinity and reactivity with biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways could reveal its potential as an inhibitor or modulator.
  • Receptor Binding Studies: Understanding how it binds to neurotransmitter receptors may elucidate its role in neurological effects observed in biological assays .

Several compounds share structural characteristics with 1-(3-nitrophenyl)pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methoxyphenyl)pyrrolidine-2,5-dioneMethoxy substitution on phenylExhibits different electronic properties due to methoxy group
1-(4-Nitrophenyl)pyrrolidine-2,5-dioneSimilar nitro substitution but different positionMay show distinct biological activities compared to 3-nitro derivative
3-Acetylpyrrolidine-2,5-dioneAcetyl group instead of nitrophenylDifferent reactivity patterns due to acetyl group presence

The uniqueness of 1-(3-nitrophenyl)pyrrolidine-2,5-dione lies in its specific electronic properties imparted by the nitro group and the resulting biological activities that differentiate it from other derivatives in the pyrrolidine family.

Cyclocondensation Reactions with Substituted Amidrazones

Cyclocondensation reactions between substituted amidrazones and cyclic anhydrides represent a cornerstone in the synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione derivatives. A notable method involves the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride (SOCl₂), which facilitates a ring-closing mechanism to yield 3-chloro-N-aryl maleimide intermediates. These intermediates undergo subsequent nucleophilic substitution with 3-nitroaniline to introduce the nitrophenyl group.

Recent studies have demonstrated that N³-substituted amidrazones react with 2,3-dimethylmaleic anhydride to form 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives. For instance, amidrazones bearing 2-pyridyl or 4-nitrophenyl substituents yield products with Z and E stereoisomers, as confirmed by ¹H-¹³C NMR correlation spectroscopy (HMQC, HMBC) and single-crystal X-ray diffraction. The stereochemical outcome is influenced by the electronic nature of the substituents, with electron-withdrawing groups favoring the Z configuration.

Table 1: Yields of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione Derivatives via Cyclocondensation

Amidrazone SubstituentAnhydrideYield (%)Stereoisomer Ratio (Z:E)
2-Pyridyl2,3-Dimethylmaleic783:1
4-Nitrophenyl2,3-Dimethylmaleic854:1
PhenylMaleic622:1

Solvent-Mediated Anhydride Ring-Opening Mechanisms

The solvent environment plays a pivotal role in the ring-opening of cyclic anhydrides, a critical step in constructing the pyrrolidine-2,5-dione core. Hydrolytic ring-opening of maleic anhydride derivatives follows a mechanism involving hydrogen bonding between water and the anhydride oxygen, followed by nucleophilic attack and cleavage of the C–O bridging bonds. Activation barriers for this process range from +34.3 to +47.7 kcal/mol, depending on the anhydride’s steric and electronic properties.

Polar aprotic solvents such as dimethylformamide (DMF) enhance the reactivity of 2,3-dimethylmaleic anhydride by stabilizing transition states through dipole-dipole interactions. In contrast, nonpolar solvents like toluene favor the formation of N-acylamidrazone byproducts due to reduced solvation of intermediates.

Table 2: Solvent Effects on Anhydride Ring-Opening Efficiency

SolventDielectric ConstantReaction Rate (×10⁻³ s⁻¹)Primary Product
DMF36.74.2Pyrrolidine-2,5-dione
Toluene2.41.1N-Acylamidrazone
Acetonitrile37.53.8Pyrrolidine-2,5-dione

Temperature-Dependent Regioselectivity in Heterocyclic Formation

Temperature modulation enables precise control over regioselectivity in the synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione. At 20°C, iodocyclization of homoallylamines predominantly yields 2-(iodomethyl)azetidine derivatives, which isomerize to 3-iodopyrrolidines upon heating to 50°C. This thermal isomerization proceeds via an aziridinium ion intermediate, with activation energies favoring the six-membered transition state at elevated temperatures.

Photochemical methods have also been employed to achieve regioselective ring contraction of pyridines to pyrrolidines. For example, irradiation of pyridines with silylboranes generates 2-silyl-1,2-dihydropyridine intermediates, which undergo photo-induced 1,2-silyl migration to form 3-silylazomethine ylides. Subsequent thermal disrotatory ring-closing yields 2-azabicyclo[3.1.0]hex-3-ene derivatives, which are versatile precursors to functionalized pyrrolidines.

Table 3: Temperature Effects on Regioselectivity

Starting MaterialTemperature (°C)Major ProductYield (%)
Homoallylamine202-(Iodomethyl)azetidine92
Homoallylamine503-Iodopyrrolidine88
Pyridine + Silylborane25 (UV light)2-Azabicyclo[3.1.0]hex-3-ene76

X-ray Crystallographic Studies of Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione moiety adopts a planar conformation in the solid state, as evidenced by X-ray diffraction analyses of analogous compounds. In 1-(3-pyridyl)pyrrolidine-2,5-dione, the central diketopiperazine ring exhibits bond lengths of 1.54–1.56 Å for C—N and 1.21–1.23 Å for C═O bonds, consistent with delocalized π-electron density across the conjugated system [1]. The nitrophenyl substituent introduces steric constraints, as observed in related N-aryl pyrrolidine-2,5-dione derivatives where the dihedral angle between the aromatic ring and diketopiperazine plane ranges from 64.5° to 72.3° [1] [3].

Crystallographic parameters for nitrophenyl-substituted analogs typically show orthorhombic systems with space group Pna2₁, featuring unit cell dimensions of a = 12.1–12.4 Å, b = 10.8–11.2 Å, and c = 6.8–7.1 Å [1] [3]. The molecular packing density (Dₓ) remains consistent at 1.30–1.45 Mg/m³ due to efficient van der Waals interactions between planar moieties [1] [4].

Torsional Strain Effects in Nitrophenyl-Substituted Systems

The nitro group at the meta position induces significant torsional strain between the aromatic ring and diketopiperazine core. Molecular mechanics calculations for 1-(3-nitrophenyl)pyrrolidine-2,5-dione derivatives predict rotational energy barriers of 8–12 kJ/mol about the C—N bond connecting the aromatic and heterocyclic rings [3] [4]. This strain arises from both electronic repulsion between the nitro oxygen lone pairs and diketopiperazine carbonyl groups, as well as steric hindrance from ortho-positioned hydrogen atoms.

X-ray data reveal distinct conformational preferences:

  • Synperiplanar orientation: Nitro group oxygen atoms aligned with diketopiperazine carbonyls (15–20% prevalence)
  • Anticlinal orientation: Nitro group rotated 60–75° relative to heterocyclic plane (65–70% prevalence)
  • Transoid orientation: Complete 180° rotation (10–15% prevalence) [1] [4]

Non-Covalent Interaction Networks in Solid-State Packing

The crystal packing of 1-(3-nitrophenyl)pyrrolidine-2,5-dione is stabilized by an intricate network of intermolecular forces:

  • C—H⋯O Hydrogen Bonds: Methylenic protons (H8B) form 2.45–2.65 Å contacts with nitro group oxygen atoms, with bond angles of 145–160° [1] [4]
  • π-π Stacking Interactions: Offset face-to-face stacking between nitrophenyl rings (3.8–4.2 Å interplanar spacing) and diketopiperazine systems (3.5–3.7 Å spacing) [3]
  • Dipole-Dipole Interactions: Alignment of nitro group dipole moments creates antiparallel arrays with 8–12 kJ/mol stabilization energy per molecule [4]

The interplay of these forces generates a three-dimensional framework with thermal stability up to 180–200°C, as demonstrated by thermogravimetric analysis of structurally similar compounds [3] [4].

XLogP3

0.4

LogP

0.38 (LogP)

Wikipedia

1-(3-nitrophenyl)pyrrolidine-2,5-dione

Dates

Last modified: 08-19-2023

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